4-Bromo-6-chloro-2-methylpyridin-3-amine
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Overview
Description
4-Bromo-6-chloro-2-methylpyridin-3-amine is a heterocyclic organic compound with the molecular formula C6H6BrClN2. This compound is characterized by the presence of bromine, chlorine, and a methyl group attached to a pyridine ring. It is commonly used in various chemical reactions and has significant applications in scientific research and industrial processes.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-6-chloro-2-methylpyridin-3-amine typically involves the halogenation of 2-methylpyridine derivatives. One common method is the bromination of 6-chloro-2-methylpyridin-3-amine using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like acetonitrile . Another approach involves the chlorination of 4-bromo-2-methylpyridin-3-amine using chlorine gas or a chlorinating agent such as thionyl chloride .
Industrial Production Methods: Industrial production of this compound often employs large-scale halogenation reactions under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions: 4-Bromo-6-chloro-2-methylpyridin-3-amine undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromine or chlorine atoms are replaced by other nucleophiles.
Oxidation Reactions: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.
Reduction Reactions: Reduction of the compound can lead to the formation of amine derivatives with reduced halogen content.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide, potassium thiocyanate, or amines in polar solvents are commonly used.
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are employed.
Reduction: Reducing agents like lithium aluminum hydride (LAH) or sodium borohydride (NaBH4) are utilized.
Major Products Formed:
Substitution Products: Various substituted pyridine derivatives depending on the nucleophile used.
Oxidation Products: N-oxides and other oxidized pyridine derivatives.
Reduction Products: Reduced amine derivatives with fewer halogen atoms.
Scientific Research Applications
4-Bromo-6-chloro-2-methylpyridin-3-amine has diverse applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and heterocyclic compounds.
Biology: The compound is employed in the development of bioactive molecules and pharmaceutical intermediates.
Medicine: It serves as a precursor in the synthesis of potential therapeutic agents targeting various diseases.
Industry: The compound is utilized in the production of agrochemicals, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-Bromo-6-chloro-2-methylpyridin-3-amine involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of certain enzymes or receptors, affecting biochemical processes within cells . The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
- 4-Bromo-2-methylpyridin-3-amine
- 6-Chloro-2-methylpyridin-3-amine
- 2-Bromo-6-chloro-3-methylpyridine
Uniqueness: 4-Bromo-6-chloro-2-methylpyridin-3-amine is unique due to the presence of both bromine and chlorine atoms on the pyridine ring, which imparts distinct chemical reactivity and properties compared to its analogs . This dual halogenation allows for versatile chemical modifications and applications in various fields .
Properties
IUPAC Name |
4-bromo-6-chloro-2-methylpyridin-3-amine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6BrClN2/c1-3-6(9)4(7)2-5(8)10-3/h2H,9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XFRUXXUMLANNIE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC(=N1)Cl)Br)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6BrClN2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.48 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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